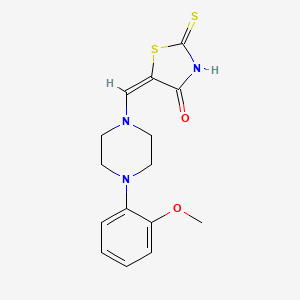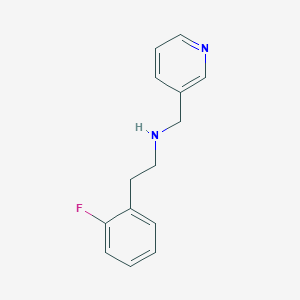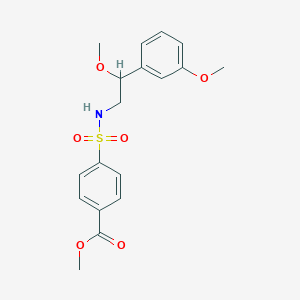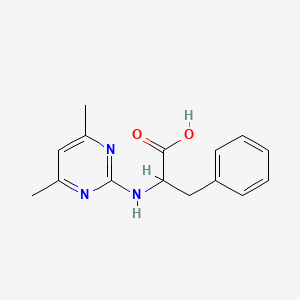
(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has been used in the synthesis of analogs of the partial dopamine receptor agonist BP 897 .
Synthesis Analysis
The synthesis of this compound involves the parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine . This method is fast and high-yielding, producing analogs of the partial dopamine receptor agonist BP 897 .Molecular Structure Analysis
The piperazine ring in this compound adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis
The compound has been used in the synthesis of high affinity dopamine D(3) receptor ligands . The novel compounds were obtained in good to excellent yield and purity .Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Structure Correlation
The compound’s structure has implications for its magnetic properties. The presence of the 2-methoxyphenyl group can disrupt the ability of radicals to form π-stacked columns, which is a typical feature observed in organic radicals with extended π-conjugated aromatic frameworks . This could lead to interesting applications in the field of molecular magnetism, where the compound could be used to study the correlation between molecular structure and magnetic behavior.
Drug Design and Pharmacokinetics
Derivatives of this compound, particularly those involving quinazolinone, piperazine, and amide, have significant medicinal applications. Computational methods can be used to determine the molecular properties, bioactivity score, and toxicity of these derivatives, which can aid in the design of new drugs with better potency and selectivity .
Anti-tubercular Agents
The compound’s derivatives have been explored for their potential as anti-tubercular agents. Novel substituted derivatives have been designed and synthesized to evaluate their activity against Mycobacterium tuberculosis . This highlights the compound’s role in the development of new treatments for tuberculosis.
Magnetic Susceptibility Analysis
The compound’s unique structure can be used to interpret magnetic susceptibility data. This application is particularly relevant in the study of antiferromagnetic materials and could contribute to the development of new magnetic materials .
Molecular Interaction Studies
The compound can be used to study molecular interactions, such as hydrogen bonding and π-π interactions. These studies are crucial for understanding the behavior of molecules in different environments and can lead to the development of materials with specific properties .
Computational Chemistry
In silico studies of the compound and its derivatives can provide insights into their molecular properties and interactions. This application is essential for predicting the behavior of these compounds before they are synthesized, saving time and resources in drug development .
Material Science
The compound’s ability to disrupt π-stacked molecule formation could be utilized in material science to create materials with non-typical stacking arrangements. This could lead to the development of materials with novel properties for various technological applications .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its derivatives can be synthesized and used to create a wide range of chemicals for research and industrial purposes .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5E)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHVCNHSJTLEO-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)






![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide](/img/structure/B2860423.png)